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molecular formula C8H7ClO2S B1311718 4-Vinylbenzenesulfonyl chloride CAS No. 2633-67-2

4-Vinylbenzenesulfonyl chloride

Cat. No. B1311718
M. Wt: 202.66 g/mol
InChI Key: VHEKFTULOYIMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09170514B2

Procedure details

Into a reaction vessel fitted with a cooling pipe, a stirrer, a thermometer and a nitrogen feed pipe, 2.0 parts of 4-tert-butylcatechol, 565 parts of thionyl chloride and 400 parts of dehydrated N,N-dimethylformamide were fed, and then stirred under ice cooling. To the solution obtained, while this was kept at 0° C. or below, 150 parts of formula-(18) sodium p-styrenesulfonate was dividedly added thereto. After its addition, the reaction solution was stirred for 24 hours while keeping the liquid temperature. After the reaction was completed, the reaction solution was poured into 1,500 parts of water to carry out extraction with toluene, and the organic layer formed was washed with ion-exchanged water. This organic layer was then dried with sodium sulfuric anhydride, followed by evaporation of the solvent under reduced pressure to obtain 128 parts (quantitative) of formula-(19) p-styrenesulfonic acid chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C1C=C(O)C(=CC=1)O)(C)(C)C.S(Cl)([Cl:15])=O.CN(C)C=O.[CH2:22]=[CH:23][C:24]1[CH:29]=[CH:28][C:27]([S:30]([O-:33])(=O)=[O:31])=[CH:26][CH:25]=1.[Na+]>O>[CH2:22]=[CH:23][C:24]1[CH:29]=[CH:28][C:27]([S:30]([Cl:15])(=[O:33])=[O:31])=[CH:26][CH:25]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a reaction vessel fitted with a cooling pipe, a stirrer
CUSTOM
Type
CUSTOM
Details
To the solution obtained
CUSTOM
Type
CUSTOM
Details
this was kept at 0° C. or below
ADDITION
Type
ADDITION
Details
After its addition
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extraction with toluene
CUSTOM
Type
CUSTOM
Details
the organic layer formed
WASH
Type
WASH
Details
was washed with ion-exchanged water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This organic layer was then dried with sodium sulfuric anhydride
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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